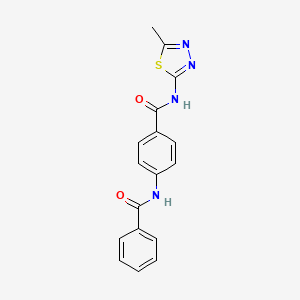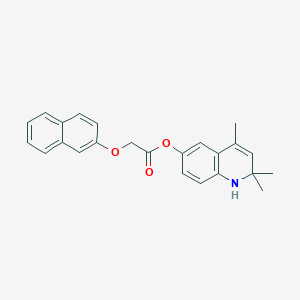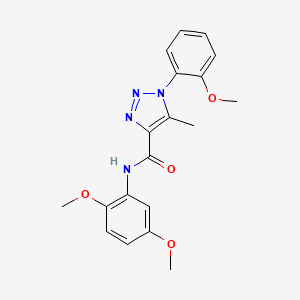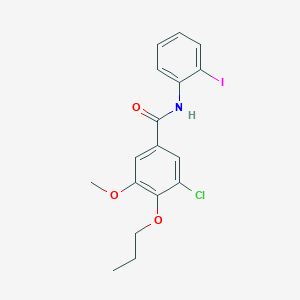![molecular formula C16H12N4OS B4578576 5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)
5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
- 5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol belongs to a class of compounds known for their diverse biological activities. This compound is a derivative of 1,2,4-triazole, a heterocyclic compound known for its applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
- The synthesis of similar triazole derivatives, including methods for regioselective synthesis, has been documented. For instance, the synthesis of triazole derivatives from readily accessible triazole-thiol/thione precursors involves multiple steps characterized by IR, NMR, and mass spectral studies (Behalo et al., 2017).
Molecular Structure Analysis
- Structural and conformational features of related triazole compounds have been investigated using X-ray diffraction and molecular modeling techniques, such as the Ab initio method and density functional theory (Karayel & Özbey, 2008).
Chemical Reactions and Properties
- Research has been conducted on the reactivity of similar triazole compounds in reactions with aldehydes, leading to the formation of various derivatives. These reactions and the resulting compounds have been confirmed through IR and NMR spectroscopy, elemental analysis, and chromatography (Zozulynets et al., 2021).
Physical Properties Analysis
- The physical properties of related compounds have been extensively studied, including their synthesis, structure confirmation, and analysis of their physical-chemical properties (Kaplaushenko, 2016).
Chemical Properties Analysis
- Chemical properties such as antimicrobial and antifungal activities of triazole derivatives have been investigated. These studies include synthesis of novel derivatives, characterization, and evaluation of their biological activities (Holla et al., 2002).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Research has demonstrated that derivatives of 5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibit potent to moderate antimicrobial activities. This includes both antibacterial and antifungal properties when compared with standard drugs. The synthesis of these compounds involves various structural modifications, which have been shown to influence their biological activity significantly. For instance, some derivatives have shown interesting antibacterial activity against both Gram-positive and Gram-negative organisms, including S. aureus and E. coli, as well as antifungal activity against various fungal strains (Behalo et al., 2013), (Sharma et al., 2008).
Antitumor and Antioxidant Activities
The regioselective synthesis of triazole derivatives based on 5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol has led to compounds that exhibit significant antitumor and antioxidant activities. The activity of these compounds has been confirmed through various spectral studies and bioassays, showcasing their potential as therapeutic agents (Behalo et al., 2017).
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of 5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol derivatives have been explored, revealing a variety of potential applications. These studies focus on the synthesis of the core triazole compound and its interactions with other chemical entities, leading to a broad spectrum of derivatives with varying biological activities. Such research underscores the versatility and potential of this compound in drug development and other scientific applications (Zozulynets et al., 2021).
Propiedades
IUPAC Name |
3-[2-(furan-2-yl)quinolin-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-20-15(18-19-16(20)22)11-9-13(14-7-4-8-21-14)17-12-6-3-2-5-10(11)12/h2-9H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRUEQXKTVEVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)
![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)
![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)



![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)
![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)

![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)
![2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4578596.png)